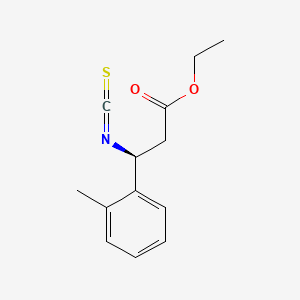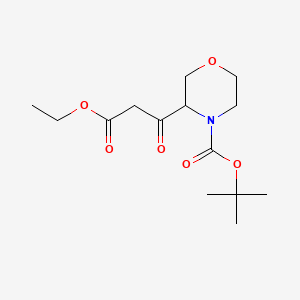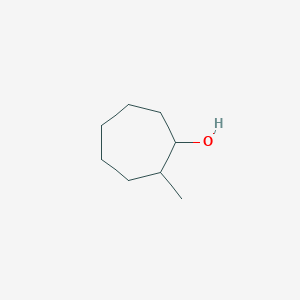
(S)-Ethyl 3-isothiocyanato-3-(o-tolyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Ethyl 3-isothiocyanato-3-(o-tolyl)propanoate is a chiral compound with significant interest in various scientific fields. It is characterized by the presence of an isothiocyanate group, which is known for its reactivity and potential biological activities. The compound’s structure includes an ethyl ester group, an isothiocyanate group, and a tolyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Ethyl 3-isothiocyanato-3-(o-tolyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursor, such as (S)-3-(o-tolyl)propanoic acid.
Formation of Isothiocyanate Group: The carboxylic acid group is first converted into an amine group through a series of reactions, including reduction and amination. The amine group is then treated with thiophosgene (CSCl2) to form the isothiocyanate group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: (S)-Ethyl 3-isothiocyanato-3-(o-tolyl)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Thioureas, Carbamates, and Dithiocarbamates: Formed from nucleophilic substitution reactions.
Sulfonyl Derivatives: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Carboxylic Acid: Formed from hydrolysis reactions.
科学的研究の応用
(S)-Ethyl 3-isothiocyanato-3-(o-tolyl)propanoate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of (S)-Ethyl 3-isothiocyanato-3-(o-tolyl)propanoate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. The isothiocyanate group is particularly reactive towards thiol groups in proteins, leading to the modification of protein function and activity. This reactivity underlies its potential biological activities, including antimicrobial and anticancer effects.
Similar Compounds:
®-Ethyl 3-isothiocyanato-3-(o-tolyl)propanoate: The enantiomer of the compound with similar chemical properties but different biological activities due to its chirality.
Ethyl 3-isothiocyanato-3-phenylpropanoate: A similar compound with a phenyl group instead of a tolyl group, leading to different reactivity and applications.
Methyl 3-isothiocyanato-3-(o-tolyl)propanoate: A similar compound with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
Uniqueness: this compound is unique due to its specific chiral configuration, which influences its reactivity and biological activities. The presence of the tolyl group also imparts distinct chemical properties compared to other similar compounds.
特性
分子式 |
C13H15NO2S |
|---|---|
分子量 |
249.33 g/mol |
IUPAC名 |
ethyl (3S)-3-isothiocyanato-3-(2-methylphenyl)propanoate |
InChI |
InChI=1S/C13H15NO2S/c1-3-16-13(15)8-12(14-9-17)11-7-5-4-6-10(11)2/h4-7,12H,3,8H2,1-2H3/t12-/m0/s1 |
InChIキー |
KOAOVBSPHYDCIC-LBPRGKRZSA-N |
異性体SMILES |
CCOC(=O)C[C@@H](C1=CC=CC=C1C)N=C=S |
正規SMILES |
CCOC(=O)CC(C1=CC=CC=C1C)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/no-structure.png)


![Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate](/img/structure/B13620084.png)


